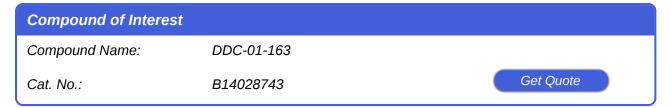


Preliminary Efficacy of DDC-01-163: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of **DDC-01-163**, a novel mutant-selective allosteric EGFR degrader. The following sections detail the quantitative data from key experiments, the methodologies used in these studies, and visual representations of the compound's mechanism of action and experimental workflows.

Core Efficacy Data

DDC-01-163 has demonstrated potent and selective anti-proliferative and protein degradation activity in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations. The compound is particularly effective against mutations that confer resistance to existing therapies.

Anti-Proliferative and Degradation Activity

DDC-01-163 is a promising allosteric EGFR degrader with selective activity against various clinically relevant EGFR mutants, both as a single agent and in combination with the ATP-site inhibitor, osimertinib.[1] The anti-proliferative activity of **DDC-01-163** against L858R/T790M EGFR-Ba/F3 cells is enhanced when combined with osimertinib.[1]



Cell Line	EGFR Mutation Status	DDC-01-163 IC50 (μΜ)	DDC-01-163 DC50 (μΜ)	DDC-01-163 D _{max} (%)
Ba/F3	L858R/T790M	0.096	~0.1	>90
Ba/F3	L858R/T790M/C 797S	0.12	~0.1	>90
Ba/F3	L858R/T790M/L7 18Q	0.15	~0.1	>90
Ba/F3	Wild-Type	>10	>10	<10
H1975	L858R/T790M	~0.1	~0.1	>90

Data synthesized from the primary research publication on **DDC-01-163**.

Enhanced Efficacy in Combination Therapy

The anti-proliferative effects of **DDC-01-163** are significantly enhanced when used in combination with the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib. This suggests a synergistic mechanism of action that could be beneficial in a clinical setting to overcome or delay the onset of resistance.

Cell Line	Treatment	Fold-Change in IC50 (Combination vs. DDC-01- 163 alone)	
Ba/F3 (L858R/T790M)	DDC-01-163 + 10 nM Osimertinib	~5-fold decrease	
H1975 (L858R/T790M)	DDC-01-163 + 10 nM Osimertinib	~4-fold decrease	

Data synthesized from the primary research publication on DDC-01-163.

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the preliminary studies of **DDC-01-163**.

Cell Viability Assay

- Cell Seeding: Ba/F3 or H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Compound Treatment: Cells were treated with a serial dilution of DDC-01-163 (and/or osimertinib for combination studies) for 72 hours.
- Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell
 Viability Assay (Promega) according to the manufacturer's instructions.
- Data Analysis: Luminescence was read on a plate reader, and the data was normalized to DMSO-treated controls. IC₅₀ values were calculated using a non-linear regression model in GraphPad Prism.

Western Blotting for Protein Degradation

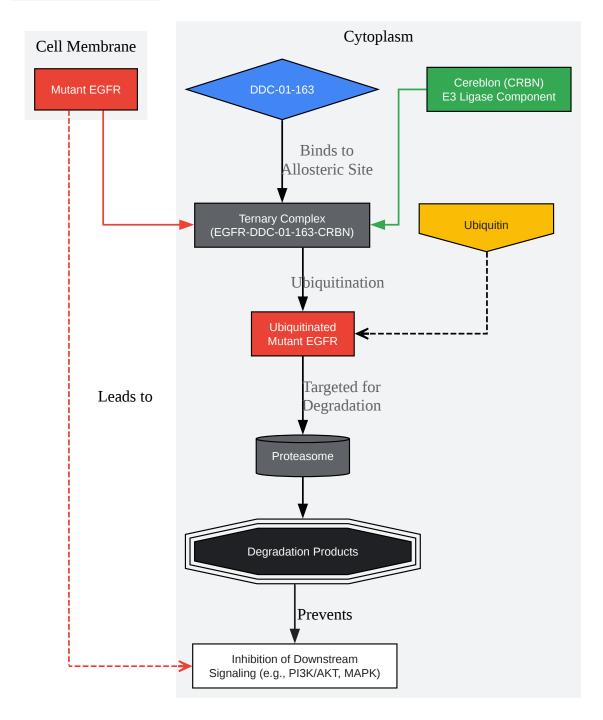
- Cell Lysis: Cells were treated with varying concentrations of DDC-01-163 for 24 hours. After treatment, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and a loading control (e.g., β-actin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.
- Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software, and protein levels were normalized to the loading control. DC₅₀ and D_{max} values were calculated based on the dose-response curve.



Visualizations

DDC-01-163 Mechanism of Action



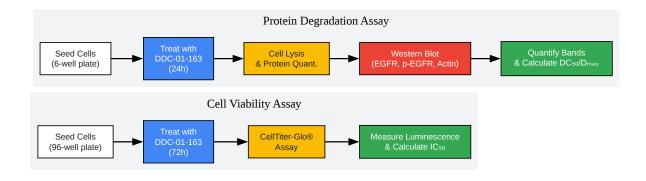




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Caption: Mechanism of **DDC-01-163**-mediated degradation of mutant EGFR.

Experimental Workflow for Efficacy Assessment



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Caption: Workflow for assessing **DDC-01-163** efficacy.

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References

- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
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